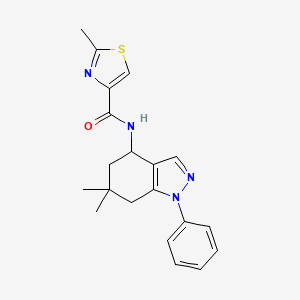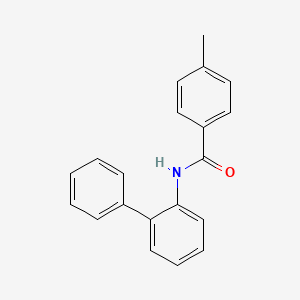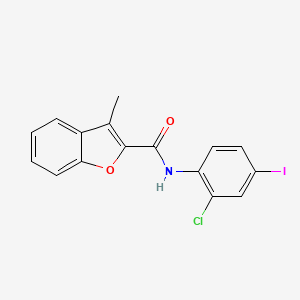
2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BP-1 or 4-Benzoylphenyl 4-bromophenyl ketone and has a molecular formula of C20H13BrN2O.
Mecanismo De Acción
The mechanism of action of BP-1 is not fully understood. However, it is believed to act as a photo-initiator in some reactions. BP-1 absorbs light in the ultraviolet (UV) range and undergoes a photochemical reaction that generates free radicals. These free radicals can initiate various reactions such as polymerization and cross-linking.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BP-1. However, it has been found to be non-toxic and non-carcinogenic in various in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP-1 has several advantages for use in laboratory experiments. It is easy to synthesize, has good stability, and is readily available. BP-1 is also non-toxic and non-carcinogenic, making it a safe compound to handle. However, one limitation of BP-1 is its limited solubility in water, which can make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the study of BP-1. One area of research is the development of new synthetic routes for BP-1 that are more efficient and environmentally friendly. Another area of research is the exploration of BP-1's potential applications in the field of photopolymerization and photo-crosslinking. Additionally, BP-1's potential as a photo-initiator in biological systems is an area of interest for future research.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-4-phenyl-1(2H)-phthalazinone is typically achieved through a reaction between 4-bromobenzophenone and benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
BP-1 has been studied for its potential applications in various scientific fields such as organic synthesis, material science, and medicinal chemistry. It has been found to be an effective catalyst in organic reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. BP-1 has also been used as a building block in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-4-phenylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-15-10-12-16(13-11-15)23-20(24)18-9-5-4-8-17(18)19(22-23)14-6-2-1-3-7-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHIXVNLGVKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-2-{4-hydroxy-2-[(1-methylethylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6044233.png)


![N-[2-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]acetamide](/img/structure/B6044246.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)


![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)
![3-(4-methylphenyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6044295.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)

